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Compound Name: BMS-566419

Cat. No.: B1667223 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
BMS-566419 is a potent, orally bioavailable, and selective inhibitor of inosine 5'-

monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo biosynthesis

of guanine nucleotides.[1] As an acridone-based compound, it represents a distinct chemical

class from the established IMPDH inhibitor, mycophenolic acid (MPA).[1][2] Preclinical studies

have demonstrated its efficacy as an immunosuppressive and anti-fibrotic agent, with a

potentially improved gastrointestinal (GI) safety profile compared to the current standard of

care, mycophenolate mofetil (MMF).[1][3][4] This document provides a comprehensive

technical overview of BMS-566419, including its mechanism of action, key experimental data,

and detailed methodologies from pivotal preclinical studies.
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Parameter Value Reference

Chemical Name

N-[1-[6-(4-Ethyl-1-

piperazinyl)-3-pyridinyl]-1-

methylethyl]-2-fluoro-9,10-

dihydro-9-oxo-3-

acridinecarboxamide

Molecular Formula C28H30FN5O2 [5]

Molecular Weight 487.57 g/mol [5]

CAS Number 566161-24-8 [5]

Class
Acridone-based IMPDH

inhibitor
[2]

Mechanism of Action
BMS-566419 exerts its pharmacological effects by inhibiting IMPDH, which catalyzes the

NAD+-dependent oxidation of inosine 5'-monophosphate (IMP) to xanthosine 5'-

monophosphate (XMP). This is the first and rate-limiting step in the de novo synthesis of

guanine nucleotides (GMP, GDP, and GTP).[1][6] Lymphocytes, particularly T and B cells, are

highly dependent on this de novo pathway for their proliferation, as the salvage pathway for

guanine nucleotide synthesis is less active in these cells. By depleting the intracellular pool of

guanine nucleotides, BMS-566419 effectively halts the proliferation of these key immune cells,

leading to its immunosuppressive effects.[6]
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Figure 1: Mechanism of action of BMS-566419 on the IMPDH pathway.
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Quantitative In Vitro and In Vivo Data
Table 1: In Vitro Potency

Parameter Value Target Comments Reference

IC50 17 nM IMPDH

Potent inhibition

of the target

enzyme.

[5]

Table 2: In Vivo Efficacy in a Rat Heterotopic Cardiac
Transplant Model

Treatment
Group

Dose (mg/kg,
oral)

Median
Survival Time
(MST) in days

Comments Reference

Vehicle - 5

Untreated control

group shows

rapid graft

rejection.

[3]

BMS-566419 60 18

Monotherapy

significantly

prolonged graft

survival.

[3]

MMF 40 18.5

Efficacy

comparable to

the standard of

care, MMF.

[3]

BMS-566419 +

FK506 (sub-

therapeutic dose)

30 21.5

Combination

therapy showed

enhanced

efficacy.

[3]

MMF + FK506

(sub-therapeutic

dose)

20 21.5

Identical efficacy

to MMF in a

combination

regimen.

[3]
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Table 3: In Vivo Efficacy in a Rat Unilateral Ureteral
Obstruction (UUO) Model of Renal Fibrosis

Treatment Group Dose (mg/kg, oral) Outcome Reference

BMS-566419 60

Dose-dependent

suppression of renal

fibrosis, decreased

collagen content, and

reduced mRNA

expression of MCP-1

and TGF-β1. Efficacy

was comparable to

MMF at 40 mg/kg.

[4]

MMF 40

Attenuated the

progression of renal

interstitial fibrosis.

[4]

Table 4: In Vivo Gastrointestinal (GI) Toxicity in a Rat
Adjuvant Arthritis Model

Compound
Therapeutic Index
(vs. GI toxicity)

Comments Reference

BMS-566419
~3-fold better than

MMF

Suggests a wider

therapeutic window

and potentially better

GI safety profile.

[6]

MMF Baseline
Standard of care used

for comparison.
[6]

Note: Detailed pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for BMS-
566419 are not publicly available in the reviewed literature. However, its improved GI toxicity

profile is suggested to be related to a different pharmacokinetic profile compared to MMF.[1]
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Rat Heterotopic Cardiac Transplant Model
This model is a standard for evaluating the efficacy of immunosuppressive agents in preventing

organ transplant rejection.
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Figure 2: Experimental workflow for the rat cardiac transplant model.
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Methodology Outline:

Animal Models: Inbred rat strains (e.g., Lewis, ACI) are used as donors and recipients to

ensure a consistent allogeneic response.

Surgical Procedure: A donor heart is transplanted into the abdomen of the recipient rat, with

the donor aorta and pulmonary artery anastomosed to the recipient's abdominal aorta and

inferior vena cava, respectively.

Drug Administration: BMS-566419, MMF, or a vehicle control is administered orally to the

recipient rats, typically starting on the day of transplantation and continuing daily.

Monitoring and Endpoint: The viability of the transplanted heart is assessed daily by

palpation. The primary endpoint is the cessation of a palpable heartbeat, which signifies graft

rejection.

Data Analysis: The median survival time (MST) for each treatment group is calculated and

compared to the vehicle control group to determine the efficacy of the immunosuppressive

agent.

Rat Unilateral Ureteral Obstruction (UUO) Model
This model is used to induce renal interstitial fibrosis, a key pathological feature of chronic

kidney disease and chronic allograft nephropathy.
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Figure 3: Experimental workflow for the rat UUO model of renal fibrosis.

Methodology Outline:
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Surgical Procedure: Under anesthesia, the left ureter of the rat is ligated at two points,

leading to obstruction and subsequent renal fibrosis.

Drug Administration: Animals receive daily oral doses of BMS-566419, MMF, or a vehicle

control.

Study Duration: The study typically proceeds for a set period, such as 14 days, to allow for

the development of significant fibrosis in the obstructed kidney.

Tissue Collection: At the end of the study, the animals are euthanized, and the obstructed

kidneys are harvested for analysis.

Analysis:

Histopathology: Kidney sections are stained (e.g., with Masson's trichrome) to visualize

and score the extent of interstitial fibrosis.

Collagen Content: The total amount of collagen in the kidney tissue is quantified, often by

measuring the hydroxyproline concentration.

Gene Expression: The expression levels of pro-fibrotic and pro-inflammatory genes, such

as transforming growth factor-beta 1 (TGF-β1) and monocyte chemoattractant protein-1

(MCP-1), are measured by techniques like quantitative PCR.

Logical Relationships and Therapeutic Potential
The development of BMS-566419 follows a clear logical progression from a molecular target to

a potential therapeutic agent with a differentiated profile.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 13 Tech Support

https://www.benchchem.com/product/b1667223?utm_src=pdf-body
https://www.benchchem.com/product/b1667223?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667223?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BMS-566419: From Target to Therapeutic Potential

Molecular Target:
IMPDH

Mechanism of Action:
Inhibition of De Novo

Guanine Nucleotide Synthesis

Compound Class:
Acridone-based Inhibitor

Improved Safety Profile

Different PK Profile

Cellular Effect:
Inhibition of T and B

Lymphocyte Proliferation

In Vivo Efficacy

Immunosuppression
(Transplant Models)

Anti-Fibrotic Effects
(Renal Fibrosis Models)

Reduced GI Toxicity
(vs. MMF)

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.benchchem.com/product/b1667223?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667223?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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